2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propanoate
Description
2-(5,7-Dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propanoate is a heterocyclic compound featuring a dibenzoazepine core fused with two ketone groups (5,7-dioxo) and an ethyl propanoate ester side chain.
Properties
IUPAC Name |
2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)ethyl propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-17(21)24-12-11-20-18(22)15-9-5-3-7-13(15)14-8-4-6-10-16(14)19(20)23/h3-10H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATSLEALHJWBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propanoate typically involves multi-step organic reactions. One common approach starts with the formation of the dibenzoazepine core, followed by functionalization to introduce the propanoate group. Key steps may include:
Cyclization Reactions: Formation of the dibenzoazepine core through cyclization of appropriate precursors.
Oxidation and Reduction: Introduction of the oxo groups via selective oxidation reactions.
Esterification: Attachment of the propanoate group through esterification reactions using reagents like propanoic acid and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial-scale reactors are employed to achieve high efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propanoate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Catalysts: Including acids, bases, and transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propanoate has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science: Investigated for its properties in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- Dibenzoazepine core : A seven-membered azepine ring fused to two benzene rings.
- 5,7-Diketone groups : Electron-withdrawing moieties that may influence reactivity or binding interactions.
- Ethyl propanoate ester: A flexible side chain that modulates solubility and bioavailability.
Comparisons with analogous compounds are summarized below:
Table 1: Structural and Functional Comparisons
Biological Activity
The compound 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propanoate is a derivative of the dibenzo[c,e]azepine scaffold, which has been studied for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and implications in pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 273.29 g/mol. The compound features a unique dibenzo[c,e]azepine structure, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Specific synthetic routes may vary; however, they generally start from simpler azepine derivatives and involve the introduction of the propanoate group.
Anticancer Properties
Research has indicated that compounds derived from the dibenzo[c,e]azepine scaffold possess significant anticancer properties. A study highlighted that derivatives of bifendate with similar scaffolds can effectively inhibit P-glycoprotein (P-gp), a major player in multidrug resistance (MDR) in cancer cells. For instance, one derivative was shown to enhance drug accumulation in resistant K562/A02 cells while exhibiting low intrinsic cytotoxicity .
The proposed mechanism by which these compounds exert their effects includes:
- Inhibition of P-glycoprotein: By blocking P-gp-mediated drug efflux, the compounds can increase the intracellular concentration of chemotherapeutic agents.
- Modulation of ATPase Activity: Unlike traditional inhibitors that stimulate P-gp ATPase activity, some derivatives do not affect this pathway, suggesting a unique interaction mechanism .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
